molecular formula C16H19N3O B14226094 4-Cyclohexylquinoline-2-carbohydrazide CAS No. 824935-08-2

4-Cyclohexylquinoline-2-carbohydrazide

Cat. No.: B14226094
CAS No.: 824935-08-2
M. Wt: 269.34 g/mol
InChI Key: KYSHIQCPXNEMRP-UHFFFAOYSA-N
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Description

4-Cyclohexylquinoline-2-carbohydrazide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylquinoline-2-carbohydrazide typically involves the reaction of quinoline derivatives with cyclohexylamine and carbohydrazide. One common method includes the condensation of 4-cyclohexylquinoline-2-carboxylic acid with carbohydrazide under reflux conditions in the presence of a suitable solvent such as ethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexylquinoline-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Cyclohexylquinoline-2-carbohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial enzymes, disrupting their function and leading to cell death. In anticancer applications, it may inhibit specific pathways involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 4-Cyclohexylquinoline-2-carbohydrazide stands out due to its unique cyclohexyl group, which imparts distinct physicochemical properties and enhances its biological activity compared to other quinoline derivatives .

Properties

CAS No.

824935-08-2

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

4-cyclohexylquinoline-2-carbohydrazide

InChI

InChI=1S/C16H19N3O/c17-19-16(20)15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)18-15/h4-5,8-11H,1-3,6-7,17H2,(H,19,20)

InChI Key

KYSHIQCPXNEMRP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=NC3=CC=CC=C32)C(=O)NN

Origin of Product

United States

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